Chloromethyl(dimethyl)methoxysilane
Description
Contextualization within Organosilicon Compound Research
Organosilicon chemistry, a field that emerged with the synthesis of the first compound containing a silicon-carbon bond, tetraethylsilane, has since evolved into a significant area of research with both fundamental and applied importance. rsc.org These compounds, which feature carbon-silicon bonds, are largely synthetic as silicon does not naturally form these bonds. scienceinfo.comencyclopedia.pub Unlike their carbon-based counterparts, organosilicon compounds exhibit unique properties stemming from the differences in atomic size and electronegativity between silicon and carbon. The silicon-carbon bond is longer and weaker than a carbon-carbon bond, and it is polarized towards the more electronegative carbon atom. wikipedia.org This distinction, along with the high energy of the silicon-oxygen bond, makes silicon susceptible to nucleophilic attack. wikipedia.org
The versatility of organosilicon compounds has led to their widespread use in a variety of commercial products, including sealants, adhesives, coatings, and as additives in agriculture. encyclopedia.pubwikipedia.org The development of the "direct process" for synthesizing methylchlorosilanes was a pivotal moment, paving the way for the large-scale industrial production of silicones—polymers with a silicon-oxygen backbone (siloxane). rsc.orgscienceinfo.comencyclopedia.pub These silicone polymers are valued for their thermal stability, low electrical conductivity, water resistance, and flexibility. scienceinfo.comwiley-vch.de Research in organosilicon chemistry continues to be dynamic, with ongoing explorations into compounds with hypercoordinate silicon atoms and low-coordinate silicon species, which were once considered mere reactive intermediates but are now isolated as stable compounds. rsc.org
Significance of Chloromethyl(dimethyl)methoxysilane within Organosilane Chemistry
This compound holds a specific and important position within the broader field of organosilane chemistry. It serves as a key bifunctional intermediate, meaning it possesses two different reactive sites within the same molecule: a reactive chloromethyl group and a hydrolyzable methoxy (B1213986) group. This dual reactivity allows for a two-stage reaction process, making it a valuable building block in the synthesis of more complex organosilicon structures and functional materials.
The chloromethyl group (-CH2Cl) is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. Simultaneously, the methoxy group (-OCH3) can undergo hydrolysis to form a silanol (B1196071) group (Si-OH). These silanol groups can then participate in condensation reactions to form stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers. ethz.ch This ability to form strong, durable cross-linked networks is fundamental to its use in creating robust materials. researchgate.netsinosil.com Consequently, this compound is a critical component in the production of specialized silicones and for the surface modification of various substrates, where it can impart properties like adhesion and hydrophobicity. ethz.chgelest.com
Properties of this compound
| Property | Value |
| Molecular Formula | C4H11ClOSi |
| Molecular Weight | 138.67 g/mol |
| CAS Number | 18143-33-4 |
| Alternate Name | (Chloromethyl)methoxydimethylsilane |
Data sourced from Santa Cruz Biotechnology. scbt.com
Structure
2D Structure
Properties
IUPAC Name |
chloromethyl-methoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClOSi/c1-6-7(2,3)4-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSLOBFDVTWIBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339987 | |
| Record name | Dimethyl(chloromethyl)methoxysilane | |
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Molecular Weight |
138.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18143-33-4 | |
| Record name | (Chloromethyl)methoxydimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18143-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (Chloromethyl)methoxydimethylsilane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018143334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl(chloromethyl)methoxysilane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)(methoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Silane, (chloromethyl)methoxydimethyl | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chloromethyl Dimethyl Methoxysilane
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule in a single or a few straightforward steps from basic silicon-containing precursors. These approaches are often characterized by their atom economy but can present challenges in controlling selectivity.
Müller-Rochow Process and Derivatives in Chlorosilane Synthesis
The industrial production of fundamental chloromethylsilanes relies almost exclusively on the Müller-Rochow process. uni-wuppertal.de This direct synthesis involves the reaction of chloromethane (B1201357) with elemental silicon under the catalytic influence of copper. uni-wuppertal.dewikipedia.orgresearchgate.net The process is typically carried out in a fluidized-bed reactor at temperatures ranging from 250 to 300°C and pressures of 1 to 5 bar. uni-wuppertal.dewikipedia.org
The primary product of the Müller-Rochow process is dimethyldichlorosilane (Me₂SiCl₂), a crucial precursor for silicones. wikipedia.org However, a mixture of other methylchlorosilanes is also formed, including methyltrichlorosilane (B1216827) (MeSiCl₃), trimethylchlorosilane (Me₃SiCl), and dichloromethylsilane (B8780727) (MeHSiCl₂). wikipedia.org The composition of the product mixture is sensitive to various factors, including the purity of the silicon, the nature of the catalyst, and the presence of promoters. uni-wuppertal.de For the synthesis to be economically viable, the silicon must have a purity of at least 97%. uni-wuppertal.de
While the direct synthesis of chloromethyl(dimethyl)methoxysilane via a modified Müller-Rochow process is not the primary route, the fundamental principles of this process are central to the production of its chlorosilane precursors. The high reactivity of the silicon-copper contact mass with chloromethane underscores the potential for direct functionalization, although controlling the introduction of a methoxy (B1213986) group in a single step presents significant challenges due to the harsh reaction conditions.
Alternative Catalytic Systems and Promoters in Direct Silane (B1218182) Synthesis
To enhance the activity and selectivity of the direct synthesis of chlorosilanes, various alternative catalytic systems and promoters have been investigated. While copper remains the cornerstone of the Müller-Rochow process, the addition of promoters can significantly influence the reaction outcome. uni-wuppertal.deresearchgate.net Zinc compounds, such as zinc chloride (ZnCl₂) and zinc sulfate (B86663) (ZnSO₄), are added in small quantities (up to 0.2%) to increase the activity and selectivity of the reaction. uni-wuppertal.de Other metals, such as antimony, can act as promoters to accelerate the conversion, while traces of lead can inhibit the reaction. uni-wuppertal.de
Beyond the traditional copper-based system, research has explored other metal catalysts for various silane transformations. For instance, titanocene (B72419) complexes have been shown to catalyze the hydrosilylation of ketones, a reaction involving organosilanes. acs.org Rhodium and iridium complexes have also been employed in the catalytic hydrolysis of dihydrosilanes to form silanols. organic-chemistry.org These alternative catalytic systems, while not directly applied in the industrial-scale Müller-Rochow process for methylchlorosilanes, highlight the potential for developing more selective and efficient direct synthesis routes for functionalized silanes like this compound under milder conditions. The development of non-tin catalysts is also an active area of research, driven by the need to replace potentially toxic organotin compounds in various organosilane applications. adhesivesmag.com
Indirect Synthesis Pathways
Indirect synthesis pathways involve the multi-step conversion of readily available precursors to the final this compound molecule. These routes often offer greater control over the final product's structure and purity.
Precursor Conversion from Chloromethylmethyldichlorosilane
A prominent and efficient indirect method for synthesizing this compound involves the conversion of chloromethylmethyldichlorosilane. This process is based on the selective substitution of one of the chlorine atoms with a methoxy group. A patented method describes the reaction of chloromethylmethyldichlorosilane with trimethyl orthoformate in the presence of methanol (B129727) as a catalyst. google.com
The reaction is typically carried out by mixing trimethyl orthoformate and methanol in a reactor and then adding chloromethylmethyldichlorosilane at a controlled temperature, generally between 40 and 90°C, over a period of 0.5 to 4 hours. google.com The resulting this compound is then purified by atmospheric distillation. google.com This method is advantageous due to its mild reaction conditions, high yield, and relatively short reaction time, making it suitable for large-scale industrial production. google.com
| Reactant | Molar Ratio (relative to Chloromethylmethyldichlorosilane) |
| Trimethyl orthoformate | 2 - 3 |
| Methanol | 0.05 - 0.8 |
| Table 1: Molar Ratios for the Synthesis of this compound from Chloromethylmethyldichlorosilane. google.com |
In a specific example, reacting 400 mol of chloromethylmethyldichlorosilane with 800 mol of trimethyl orthoformate and 200 mol of methanol at 50°C for 1 hour, followed by distillation, yielded 60.4 kg of this compound with a purity of 100% (GC), corresponding to a 98% yield. google.com
Oxidative Synthesis Routes to Functional Silanols
Another indirect approach to functionalized silanes involves the synthesis of functional silanols, which can then be converted to the desired product. The selective oxidation of hydrosilanes to silanols is a key transformation in this context. researchgate.netnih.gov While not a direct synthesis of this compound, the formation of a corresponding silanol (B1196071), chloromethyl(dimethyl)silanol, would provide a precursor that could be subsequently methoxylated.
Several catalytic systems have been developed for the oxidation of hydrosilanes. Transition-metal-catalyzed hydrolytic oxidation using water as the oxidant has been reported. organic-chemistry.org For example, ruthenium complexes, such as [RuCl₂(p-cymene)]₂, have been used with water as the oxidizing system to produce a wide range of organosilanols with high selectivity and yields under mild conditions. organic-chemistry.org Manganese-catalyzed oxidation of organosilanes to silanols using hydrogen peroxide as the oxidant has also been achieved under neutral reaction conditions. researchgate.net
More recently, enzymatic methods have emerged as a green and highly selective alternative. Engineered cytochrome P450 monooxygenases have been shown to catalyze the oxidation of hydrosilanes to silanols with high efficiency and selectivity, avoiding the formation of common byproducts like disiloxanes. nih.gov These oxidative routes, particularly the enzymatic ones, offer a pathway to functionalized silanols under mild conditions, which could be valuable intermediates in the synthesis of complex organosilanes.
Process Optimization in this compound Synthesis
Optimizing the synthesis of this compound is crucial for improving yield, purity, and cost-effectiveness. This involves fine-tuning various process parameters, from reaction conditions to purification methods.
In the context of the indirect synthesis from chloromethylmethyldichlorosilane, optimization would focus on the molar ratios of reactants, reaction temperature, and addition time to maximize the conversion and minimize the formation of byproducts. google.com The purification step, typically distillation, is also a critical area for optimization to achieve the desired product purity. wikipedia.org
Furthermore, the functionalization of silica (B1680970) nanoparticles with silane agents has been a subject of process optimization studies, aiming to determine the minimum required amount of silane agent to achieve desired properties. researchgate.net Such studies, focusing on reducing the consumption of reagents without compromising performance, represent a key aspect of green chemistry and sustainable process development that can be applied to the synthesis of specialty silanes.
Impact of Temperature and Catalytic Agents on Reaction Efficiency
The efficiency of this compound synthesis is profoundly influenced by reaction temperature and the presence of catalytic agents. One of the primary industrial synthesis routes involves the reaction of chloromethylmethyldichlorosilane with trimethyl orthoformate, where methanol acts as both a reagent and a catalyst. google.com The reaction temperature is a critical parameter that must be carefully controlled to optimize yield and purity while managing reaction time.
Research findings indicate that the reaction can be effectively carried out in a temperature range of 40°C to 90°C. google.com At the lower end of this range, for instance at 40°C, the reaction requires a longer addition time of the chlorosilane precursor, typically around 4 hours, to achieve a high yield (97%) and purity (99%). google.com Conversely, increasing the temperature can significantly shorten the reaction time. At 90°C, the addition time can be reduced to as little as 30 minutes while still obtaining a high yield (96%) and 100% purity as determined by gas chromatography. However, higher temperatures necessitate more rigorous control of the exothermic reaction to prevent undesirable side reactions.
The role of catalytic agents is central to the reaction's success. In the aforementioned process, methanol serves a dual function. While it is a reactant in the methoxylation of the silicon center, it also acts as a catalyst. The optimal volume of methanol is crucial for maximizing reaction efficiency. In related syntheses of chlorosilanes, other catalytic systems are employed. For instance, the chlorination of alkylsilanes to produce compounds like chloro(chloromethyl)dimethylsilane (B161097) can be initiated by radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). In other cases, Lewis acids like zinc(II) salts have been shown to be highly effective catalysts for the synthesis of related chloro alkyl ethers, achieving near-quantitative yields with very low catalyst loading (0.01 mol %). organic-chemistry.org While these specific catalysts are used for analogous compounds, they highlight the diverse catalytic strategies available in organosilicon chemistry.
The following table summarizes the impact of temperature and addition time on the efficiency of this compound synthesis, based on data from a patented preparation method. google.com
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Temperature | 40°C | 60°C | 90°C |
| Addition Time | 4 hours | 2 hours | 30 minutes |
| Yield | 97% | 99% | 96% |
| Purity (GC) | 99% | 100% | 100% |
Role of Stoichiometry and Impurity Elements in Selectivity Control
Control over the stoichiometry of reactants and the management of impurities are paramount for achieving high selectivity in the synthesis of this compound. Selectivity, in this context, refers to the preferential formation of the desired product over unwanted by-products.
In the synthesis from chloromethylmethyldichlorosilane, the molar ratios of the reactants are critical. google.com The recommended molar ratio of chloromethylmethyldichlorosilane to trimethyl orthoformate is in the range of 1:2 to 1:3. google.com This excess of the methoxylating agent helps to drive the reaction towards the desired dimethoxy product. The molar ratio of chloromethylmethyldichlorosilane to methanol is also a key factor, with an optimal range reported as 1:0.05 to 1:0.8. google.com Adherence to these stoichiometric ratios is essential for maximizing the yield and purity of the final product. In broader studies on chlorosilane synthesis, maintaining a 1:1 molar ratio of reactants has been found to be crucial for achieving better yields and minimizing side products.
The presence of impurities, either in the starting materials or generated during the reaction, can significantly impact selectivity. For instance, moisture is a critical impurity to control in chlorosilane reactions, as it can lead to the hydrolysis of the chloro- and methoxy-silane functional groups, forming siloxanes and reducing the yield of the target monomer. Therefore, carrying out the synthesis under anhydrous conditions is a standard practice.
By-products formed during the synthesis are another aspect of selectivity. In the reaction to form this compound, gaseous by-products such as methyl chloride and methyl formate (B1220265) are generated. google.com In the synthesis of the related chloro(chloromethyl)dimethylsilane, by-products can include other chlorinated silanes like trimethylchlorosilane and dichloromethyldimethylchlorosilane, as well as high-boiling point polymeric materials. guidechem.com The formation of these by-products underscores the importance of precise control over reaction conditions and stoichiometry to enhance selectivity for the desired product. Purification of the crude product, typically through fractional distillation, is often necessary to remove these by-products and achieve high purity. guidechem.com
The following table illustrates the impact of reactant stoichiometry on the yield and purity of this compound. google.com
| Reactant | Molar Ratio (to Chloromethylmethyldichlorosilane) | Resulting Yield | Resulting Purity (GC) |
| Chloromethylmethyldichlorosilane | 1 | 97-99% | 99-100% |
| Trimethyl orthoformate | 2-3 | ||
| Methanol | 0.05-0.8 |
Reactivity and Reaction Mechanisms of Chloromethyl Dimethyl Methoxysilane
Nucleophilic Substitution Dynamics
The presence of both a reactive alkyl halide and a hydrolyzable alkoxy group on the same molecule dictates its complex reaction profile, which is governed by the principles of nucleophilic substitution.
The chloromethyl group (-CH₂Cl) attached to the silicon atom is a primary site for nucleophilic substitution (Sɴ2) reactions. In this process, the carbon atom of the chloromethyl group is the electrophilic center. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles. This reactivity is a cornerstone of its utility in functionalizing molecules and surfaces.
Common nucleophiles that react at this site include:
Amines
Alkoxides
Azides researchgate.net
Thiolates
The reaction results in the formation of a new carbon-nucleophile bond, effectively modifying the organic substituent on the silicon atom while leaving the silicon center untouched. For instance, reaction with an amine would yield an aminomethyl(dimethyl)methoxysilane. This selective reactivity allows for the synthesis of more complex organosilanes.
The silicon atom in Chloromethyl(dimethyl)methoxysilane is electron-deficient due to the electronegativity of the oxygen and chlorine (via the chloromethyl group) atoms bonded to it, making it susceptible to nucleophilic attack. Nucleophilic substitution at a silicon center (Sɴ2@Si) differs mechanistically from substitution at a carbon center (Sɴ2@C). It generally proceeds through a more stable, pentacoordinate intermediate transition complex rather than a high-energy transition state. nih.govcapes.gov.brnih.gov
The methoxy (B1213986) group (-OCH₃) can act as a leaving group in these reactions. For example, hydrolysis, which is initiated by the nucleophilic attack of water on the silicon atom, results in the displacement of methanol (B129727) and the formation of a silanol (B1196071) (Si-OH). libretexts.org
A specific and important reaction at the silicon center is alkoxy exchange. In this reaction, the methoxy group is replaced by a different alkoxy group (-OR). This can be achieved by reacting the silane (B1218182) with a different alcohol, often in the presence of a catalyst. Lewis acids like Bismuth(III) chloride (BiCl₃) have been shown to efficiently catalyze the intermolecular exchange of alkoxy and chloro groups between alkoxysilanes and chlorosilanes, providing a controlled route to new alkoxysilanes. researchgate.net
Table 1: Comparison of Reactive Sites in this compound
| Feature | Reactivity at Chloromethyl Moiety (-CH₂Cl) | Reactivity at Silicon Center (-Si-OCH₃) |
|---|---|---|
| Reaction Type | Sɴ2 at Carbon | Sɴ2@Si |
| Electrophilic Center | Carbon | Silicon |
| Leaving Group | Chloride (Cl⁻) | Methoxide (B1231860) (CH₃O⁻) or Methanol (CH₃OH) |
| Typical Nucleophiles | Amines, Thiolates, Azides, Alkoxides | Water, Alcohols, Silanols |
| Primary Product | Functionalized organic side-chain | Silanol, new alkoxysilane, or siloxane |
| Mechanism Feature | Inversion of configuration at carbon | Formation of a pentacoordinate intermediate |
The kinetics and selectivity of nucleophilic attack on this compound are influenced by the various substituents attached to the silicon atom.
Steric Effects : The reaction mechanism for nucleophilic substitution at silicon is sensitive to steric hindrance. While Sɴ2@Si reactions for simple silanes often lack a significant central energy barrier, increasing the steric bulk of the substituents around the silicon atom can introduce such a barrier, causing the reaction to more closely resemble an Sɴ2@C process. nih.govnih.gov The two methyl groups on the silicon in the title compound offer moderate steric hindrance. Replacing these with bulkier groups would slow the rate of nucleophilic attack at the silicon center. Conversely, the small size of the methoxy group compared to an ethoxy or larger alkoxy group means it is more readily hydrolyzed and exchanged due to reduced steric hindrance at the silicon center. gelest.comescholarship.org
Electronic Effects : The electron-withdrawing nature of the chloromethyl group increases the electrophilicity (the positive character) of the silicon atom, potentially making it more susceptible to nucleophilic attack compared to a simple trimethylmethoxysilane. Research on intermolecular exchange reactions has shown that alkoxysilanes with a greater number of methyl groups (which are electron-donating) exhibit higher reactivity, suggesting a complex interplay of electronic factors in stabilizing the transition state. researchgate.net
Leaving Group Ability : The methoxy group is a key functional handle for hydrolysis and condensation reactions. In general, methoxysilanes hydrolyze significantly faster—estimated at 6 to 10 times the rate—than the corresponding ethoxysilanes, highlighting the influence of the alkoxy group itself on reaction kinetics. gelest.com
Hydrolysis and Oligomerization Pathways
A defining characteristic of alkoxysilanes, including this compound, is their ability to undergo hydrolysis and subsequent condensation to form larger structures.
The hydrolysis of the methoxy group is the initial step in the formation of siloxane (Si-O-Si) networks. This reaction involves the cleavage of the silicon-oxygen bond of the methoxy group by water to form a silanol (a compound with a Si-OH group) and methanol as a byproduct. libretexts.orggelest.com
The mechanism is highly dependent on pH:
Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom of the methoxy group. This makes the attached methanol moiety a better leaving group, facilitating the nucleophilic attack by a water molecule on the silicon atom. The rate of acid-catalyzed hydrolysis is generally much greater than base-catalyzed hydrolysis. gelest.com
Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electrophilic silicon atom, displacing the methoxide ion (CH₃O⁻).
Once the initial silanol, Chloromethyl(dimethyl)silanol, is formed, it is highly reactive and can participate in condensation reactions. It can react with another silanol molecule or with an unhydrolyzed methoxysilane (B1618054) molecule. This process eliminates a molecule of water or methanol, respectively, to form a Si-O-Si linkage, resulting in a dimer. This process can continue, leading to the formation of short-chain polymers known as oligomers, and eventually to larger polysiloxane networks. libretexts.orgcfmats.com
The stability of this compound in the presence of water and the rate at which it forms oligomers are controlled by several interconnected factors.
pH of the Solution : The pH is the most critical factor. The rate of hydrolysis is lowest near a neutral pH of 7 and increases significantly in both acidic and basic conditions. researchgate.net In contrast, the rate of condensation is at its minimum around pH 4. researchgate.net This allows for the controlled formation of silanols in acidic solutions, as the subsequent condensation is slower under these conditions. researchgate.net At neutral pH, condensation can be rapid, leading to the precipitation of oligomers. researchgate.net
Water Concentration : An increase in the concentration of water in the reaction medium generally leads to a faster rate of hydrolysis, as it increases the probability of a successful collision between the silane and a water molecule. escholarship.org
Catalysts : The rates of both hydrolysis and condensation are accelerated by acid or base catalysts. gelest.com The choice of catalyst can therefore be used to steer the reaction towards either stable silanol solutions or rapid gelation.
Table 2: Influence of Key Factors on Hydrolysis and Condensation of Methoxysilanes
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Citation |
|---|---|---|---|
| pH | Minimum near pH 7; increases in acidic and basic conditions | Minimum near pH 4; increases at higher and lower pH | researchgate.net |
| Alkoxy Group Size | Decreases with increasing size (e.g., Methoxy > Ethoxy) | Generally follows hydrolysis trend; influenced by steric hindrance | gelest.comescholarship.org |
| Water Concentration | Increases with higher water concentration | Increases as more silanols are formed | escholarship.org |
| Catalyst | Accelerated by both acids and bases | Also accelerated by both acids and bases | gelest.com |
Transsilylation Processes
Transsilylation, a process involving the exchange of a silyl (B83357) group, is a key reaction pathway for alkoxysilanes like this compound. This reactivity is primarily centered around the silicon-oxygen bond of the methoxy group. The process can be catalyzed under various conditions, including enzymatic catalysis.
In a study on the enzyme-catalyzed transetherification of alkoxysilanes, it was discovered that certain enzymes could promote the exchange of the alkoxy group with an alcohol solvent, such as 1-octanol (B28484) or tert-butanol. mdpi.comresearchgate.net This reaction, termed transetherification, leads to the formation of new alkoxysilanes. mdpi.comresearchgate.net While this specific study did not use this compound, the principle of enzyme-catalyzed activation of the Si-O bond is applicable. The proposed mechanism involves the enzyme facilitating the nucleophilic attack of an alcohol on the silicon center, leading to the displacement of the original methoxy group. researchgate.net
Another relevant example is the reaction of chloro(chloromethyl)dimethylsilane (B161097) with N-trimethylsilyl-N-methylacetamide. researchgate.net This reaction initiates with a transsilylation step, where the trimethylsilyl (B98337) group is exchanged, forming trimethylchlorosilane and an N-[dimethyl(chloromethyl)silyl]amide intermediate. researchgate.net This highlights the propensity of the chlorosilyl moiety to undergo exchange reactions, a reactivity pattern that can be extrapolated to the methoxy group in this compound under appropriate conditions.
Furthermore, the reaction of O-trimethylsilyl (O-TMS) derivatives of α-dimethylamino ketones with chloro(chloromethyl)dimethylsilane results in the formation of six-membered heterocyclic compounds through a transsilylation process. researchgate.net This reaction underscores the utility of transsilylation in constructing more complex molecular architectures from simple organosilane precursors. The general mechanism for the hydrolysis and condensation of alkoxysilanes, which are related to transsilylation, can proceed through either an SN2-Si mechanism in alkaline media or an SN1-Si mechanism in neutral and acidic media. nih.gov
The table below summarizes the types of transsilylation and related reactions involving functionalized silanes.
| Reaction Type | Reactants | Products | Catalyst/Conditions | Reference |
| Enzyme-Catalyzed Transetherification | Trimethylethoxysilane, 1-octanol | Trimethyloctyloxysilane, Ethanol | Enzyme (e.g., from Rhizopus oryzae) | mdpi.comresearchgate.net |
| Transsilylation | Chloro(chloromethyl)dimethylsilane, N-trimethylsilyl-N-methylacetamide | N-[dimethyl(chloromethyl)silyl]amide, Trimethylchlorosilane | Room temperature | researchgate.net |
| Heterocycle Formation via Transsilylation | Chloro(chloromethyl)dimethylsilane, O-TMS derivatives of α-dimethylamino ketones | 3,4-dihydro-2H-1,4,2-oxazasilin-4-ium chlorides | Not specified | researchgate.net |
Cross-Coupling Reactions and Organometallic Catalysis in Organosilane Derivatization
The derivatization of organosilanes through cross-coupling reactions catalyzed by organometallic complexes, particularly those of palladium, is a powerful tool in synthetic chemistry. e-bookshelf.deacs.org Although specific examples detailing the cross-coupling of this compound are not prevalent in the literature, the reactivity of related organosilanes provides a strong basis for understanding its potential in such transformations.
Palladium-catalyzed cross-coupling reactions often involve the reaction of an organosilane with an organic halide or pseudohalide. organic-chemistry.org For instance, the palladium-catalyzed silyl-Negishi reaction enables the cross-coupling of secondary alkylzinc halides with silyl electrophiles to form alkyl silanes. organic-chemistry.org This methodology has been shown to be effective for a range of functionalized silanes. organic-chemistry.org Similarly, palladium-catalyzed coupling of monochlorosilanes with Grignard reagents has been demonstrated, overcoming the high bond strength of the Si-Cl bond. nih.gov Given that this compound possesses a reactive chloromethyl group, it could potentially serve as the electrophilic partner in such coupling reactions.
The Hiyama coupling, another palladium-catalyzed reaction, involves the C-C bond formation between organosilanes and organic halides. nih.gov The mechanism of these reactions typically involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organosilane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The activation of the organosilane is often crucial and can be achieved using fluoride (B91410) ions or a base. nih.gov In some cases, as with aryldimethylsilanols, the silanolate itself can act as the transmetalating agent. organic-chemistry.orgnih.gov
The derivatization of this compound could be envisioned through the reaction of its chloromethyl group with a suitable organometallic reagent in the presence of a palladium catalyst. Alternatively, the methoxy group could be converted to a more reactive silanol or silanolate, which could then participate in cross-coupling reactions. The choice of ligands on the palladium catalyst is critical for the success of these reactions, influencing both reactivity and selectivity. organic-chemistry.org
The table below presents examples of palladium-catalyzed cross-coupling reactions with related organosilanes.
| Coupling Reaction | Organosilane Type | Coupling Partner | Catalyst System | Product Type | Reference |
| Silyl-Negishi | Silyl electrophile | Secondary alkylzinc halide | (DrewPhos)₂PdI₂ | Alkyl silane | organic-chemistry.org |
| Silyl-Kumada | Monochlorosilane | Primary/secondary alkylmagnesium halide | (DrewPhos)₂PdI₂ | Alkyl silane | nih.gov |
| Hiyama Coupling | Aryldimethylsilanolate | Aryl bromide | (t-Bu₃P)₂Pd | Biaryl | nih.gov |
Thermal Rearrangement Phenomena in Chloromethylsilanes
Thermal rearrangement is a characteristic reaction of chloromethylsilanes, often proceeding via intramolecular pathways. Studies on compounds structurally similar to this compound, such as (chloromethyl)dimethylsilane, have provided significant insights into these phenomena.
Theoretical studies using density functional theory (DFT) have shown that the thermal rearrangement of chloromethylsilanes can occur through a single pathway involving a double-three-membered-ring transition state. researchgate.net In this concerted mechanism, the chlorine atom migrates from the carbon atom to the silicon atom, while a hydrogen atom simultaneously migrates from the silicon to the carbon atom. researchgate.net For (chloromethyl)dimethylsilane, this rearrangement leads to the formation of trimethylchlorosilane. researchgate.net The calculated energy barrier for this rearrangement at the B3LYP/6-311G(d,p) level is 201.6 kJ mol⁻¹. researchgate.net
In some cases, particularly with hydridic (chloromethyl)silanes, an intermolecular reaction pathway has been observed. rsc.org This bimolecular process involves the reaction of two molecules of the chloromethylsilane to yield different products than what would be expected from an intramolecular rearrangement. rsc.org
The presence of a Lewis acid can also influence the thermal rearrangement of chloromethylsilanes. DFT studies have indicated that in the presence of a Lewis acid like AlCl₃, the reaction can proceed via two different pathways, with one being catalytically favored. researchgate.net The Lewis acid coordinates to the chlorine atom, facilitating its migration and lowering the activation energy of the reaction. researchgate.net
The thermal degradation of polysiloxanes containing chloromethyl groups is also initiated by this rearrangement, where the migration of the chlorine atom from carbon to the adjacent silicon atom is a key step. researchgate.net
Computational Modeling and Theoretical Analysis of Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity and reaction mechanisms of organosilanes, including this compound and related compounds. qu.edu.qaresearchgate.net These theoretical methods provide detailed insights into the electronic structure, energetics, and transition states of reactions, which are often difficult to probe experimentally. nih.gov
Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics
DFT calculations are widely employed to determine the optimized geometries, electronic properties, and thermodynamic parameters of organosilane molecules. nih.govrsc.org For instance, DFT studies on the thermal rearrangement of chloromethylsilanes have successfully elucidated the structures of reactants, transition states, and products, providing a detailed picture of the reaction pathway. researchgate.net The calculated energy barriers from these studies are crucial for understanding the feasibility and kinetics of such rearrangements. researchgate.net
The electronic structure of this compound can be analyzed through its frontier molecular orbitals (FMOs), the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals provide information about the molecule's reactivity, indicating the most likely sites for nucleophilic and electrophilic attack. nih.gov Reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. nih.gov
Elucidation of Reaction Mechanisms via Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating complex reaction mechanisms involving organosilanes. For example, the mechanism of hydrolysis and condensation of alkoxysilanes has been extensively studied using these methods. nih.govresearchgate.net DFT calculations have been used to compare the favorability of SN1-Si versus SN2-Si mechanisms under different pH conditions. nih.gov
In the context of this compound, quantum chemical calculations can be used to model its various reactions, such as transsilylation and cross-coupling. By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway and the structure of the transition state. researchgate.net For example, in the study of the reaction between dichloroethylene carbonate and triethylamine, DFT calculations revealed a chain propagation pathway for HCl elimination and a competing pathway leading to a quaternary ammonium (B1175870) salt intermediate. rsc.org
Furthermore, the interaction of chloromethylsilanes with catalysts can be modeled to understand the catalytic cycle. DFT studies on the thermal rearrangement of chloromethylsilane in the presence of a Lewis acid have shown how the catalyst interacts with the substrate to lower the activation energy. researchgate.net Similar approaches could be applied to understand the role of palladium catalysts in the cross-coupling reactions of this compound.
The following table provides examples of how DFT has been applied to study the reactivity of related organosilicon compounds.
| System Studied | Computational Method | Key Findings | Reference |
| Thermal Rearrangement of Chloromethylsilanes | DFT (B3LYP/6-311G(d,p)) | Elucidation of a double-three-membered-ring transition state and calculation of activation energies. | researchgate.net |
| Hydrolysis of Tetraethoxysilane (TEOS) | DFT (B3LYP/6-31g(d',p')) | Determined the endothermic nature of TEOS hydrolysis stages. | researchgate.net |
| Reaction of Dichloroethylene Carbonate with Triethylamine | DFT | Elucidated a chain propagation mechanism and a competing pathway. | rsc.org |
| Diorganotin(IV) 2-chloridophenylacetohydroxamate complexes | DFT (B3LYP/6-311++G(d,p)) | Calculated optimized geometry, thermodynamic parameters, and reactivity descriptors from HOMO-LUMO energies. | nih.gov |
Advanced Applications in Materials Science and Engineering
Polymer Science: Precursor and Modifying Agent Roles
In the realm of polymer science, chloromethyl(dimethyl)methoxysilane is a valuable precursor for creating silicone materials and for modifying existing polymer structures. Its ability to participate in hydrolysis and condensation reactions is fundamental to the formation of siloxane bonds, which are the backbone of silicone polymers.
Synthesis of Organosilicon Polymers with Tailored Functionalization
Organosilicon polymers, particularly polysiloxanes, are synthesized through the hydrolytic polycondensation of silane (B1218182) precursors. wiley-vch.de this compound can be used in these processes to introduce the chloromethyl group as a functional handle. This reactive group can then be further modified to tailor the polymer's properties for specific applications. For instance, polymers containing chlorobenzyl groups, which are structurally similar to the chloromethyl group, have been shown to be convenient precursors for a variety of functional polysiloxanes. researchgate.net
The general synthetic route for polysiloxanes involves two main steps:
Hydrolytic Polycondensation: Bifunctional silane precursors react to form a mixture of linear and cyclic oligomers. wiley-vch.de
Polymerization: These oligomers are then transformed into high-molecular-weight polymers through either polycondensation of the linear oligomers or ring-opening polymerization of the cyclic oligomers. wiley-vch.de
The incorporation of functional groups, like the chloromethyl group, allows for the creation of organosilicon polymers with specific functionalities, which is a significant area of research in materials science. unt.edu
Surface-Initiated Polymerization (SIP) for Grafted Polymer Architectures
Surface-initiated polymerization (SIP) is a powerful technique for grafting polymer chains from a surface, leading to the formation of polymer brushes with a high graft density. cmu.edu this compound and similar compounds, such as (p-chloromethyl)phenyltrimethoxysilane, play a crucial role as initiators in these processes. nih.gov The chloromethyl group can be transformed into an initiator for techniques like Atom Transfer Radical Polymerization (ATRP). utexas.edu
The process typically involves:
Immobilization of the Initiator: A silane containing a chloromethyl group is attached to a substrate, often a silicon wafer with a hydroxylated surface. cmu.eduresearchgate.net
Polymerization: Monomers are then polymerized from the immobilized initiators, growing polymer chains directly from the surface. utexas.edu
This "grafting-from" approach allows for precise control over the properties of the resulting polymer brushes, such as their thickness and density. cmu.edu For example, by varying the ratio of an active initiator-containing silane to an inactive "dummy" silane, the concentration of initiating groups on the surface can be controlled. cmu.edu
Development of Smart Polymeric Materials including Self-Oscillating Polymer Brushes
A fascinating application of SIP is the creation of "smart" materials that can respond to external stimuli. nih.gov Self-oscillating polymer brushes are a prime example, where the polymer chains undergo autonomous, periodic conformational changes. nih.govnih.gov These materials are often based on the Belousov-Zhabotinsky (BZ) reaction, an oscillating chemical reaction. researchgate.netmdpi.com
The synthesis of these materials involves grafting a polymer, often a random copolymer of N-isopropylacrylamide and a ruthenium-based catalyst for the BZ reaction, from a surface. researchgate.net An initiator like ((chloromethyl)phenylethyl)trimethoxysilane (ClMPETMS) is first immobilized on the substrate. researchgate.netnih.govrsc.org The polymer chains are then grown from this initiator layer via SI-ATRP. researchgate.netnih.gov The resulting polymer brushes can exhibit autonomous, unidirectional motion, mimicking the behavior of biological cilia. researchgate.net
| Initiator System | Polymerization Method | Resulting Material | Key Feature |
| ((Chloromethyl)phenylethyl)trimethoxysilane (ClMPETMS) | SI-ATRP | Self-oscillating polymer brush | Autonomous, periodic conformational changes researchgate.netnih.gov |
| (p-Chloromethyl)phenyltrimethoxysilane | Huisgen cycloaddition | Donor-acceptor polymer brushes | Alternating electron-donating and accepting monomers nih.gov |
Sol-Gel Chemistry and Inorganic-Organic Hybrid Materials
The sol-gel process is a versatile method for creating inorganic and hybrid inorganic-organic materials. nih.gov It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides, to form a "sol" (a colloidal suspension) that then gels into a solid network. researchgate.net
Co-condensation Strategies in Sol-Gel Processing
This compound can be used in co-condensation strategies with other silica (B1680970) precursors, such as tetraethoxysilane (TEOS), to create hybrid materials. nih.gov In this approach, the organosilane is mixed with the primary silica precursor, and they undergo hydrolysis and condensation together. nih.gov This allows for the incorporation of organic functionalities, like the chloromethyl group, directly into the inorganic silica network. nih.gov The properties of the resulting hybrid material are highly dependent on the nature and proportion of the organosilane used. nih.gov
For example, the co-condensation of TEOS with chloroalkyltriethoxysilanes has been studied to create hybrid xerogels. nih.gov The presence of the chloroalkyl group can influence the condensation rate and the final structure of the material. nih.gov
Fabrication of Hybrid Silica Xerogels and Aerogels
Xerogels and aerogels are porous materials derived from gels. The primary difference lies in the drying process. Xerogels are typically dried under ambient conditions, which can lead to significant shrinkage. mdpi.com Aerogels are dried using supercritical drying, which preserves the porous structure and results in materials with very low density and high surface area. researchgate.net
The incorporation of organosilanes like this compound into the sol-gel process allows for the fabrication of hybrid silica xerogels and aerogels with tailored properties. nih.govactiveaerogels.com For instance, the use of methyl-substituted precursors like methyltrimethoxysilane (B3422404) (MTMS) can impart hydrophobicity and flexibility to the resulting aerogel. researchgate.netrsc.org The co-condensation of different precursors, such as combining MTMS with vinyltrimethoxysilane (B1682223) (VTMS), can lead to flexible and superhydrophobic aerogels. activeaerogels.com
| Precursor System | Drying Method | Resulting Material | Key Properties |
| TEOS and Chloroalkyltriethoxysilanes | Ambient | Hybrid Silica Xerogel | Tunable chemical and textural properties nih.govnih.gov |
| MTMS and VTMS | Supercritical CO2 | Hybrid Silica Aerogel | Flexible and superhydrophobic activeaerogels.com |
| MTES and PDMS | Ambient | Hybrid Silica Aerogel | Highly flexible with excellent recoverable compressive strain rsc.org |
The functional groups introduced by the organosilane can also serve as reactive sites for further modification. For example, amine-functionalized silica aerogels have been reinforced with epoxy to improve their mechanical properties. rsc.org
Control over Gelation Behavior and Porous Microstructure
The incorporation of this compound into sol-gel systems provides a strategic method for influencing the gelation process and tailoring the microstructure of the resulting materials. In a typical sol-gel process involving silica precursors like tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS), the hydrolysis and condensation rates determine the final structure of the gel network. When this compound is introduced as a co-precursor, its single methoxy (B1213986) group participates in the hydrolysis and condensation reactions, integrating the dimethyl(chloromethyl)silyl moiety directly into the growing polysiloxane network.
This integration has several effects. Firstly, as a monofunctional precursor in terms of condensation, it acts as a network terminator, which can modify the cross-linking density. Controlling the concentration of this compound relative to tetrafunctional silanes allows for precise tuning of the network's connectivity. This can influence the gel time and the mechanical properties of the wet gel.
Secondly, the presence of the non-hydrolyzable dimethylsilyl groups and the chloromethyl group introduces organic character into the inorganic silica backbone. This modification affects phase separation behavior during the sol-gel transition, which is a key factor in the formation of porous structures. For instance, in the synthesis of monolithic materials, the controlled phase separation induced by such organosilanes can lead to the formation of well-defined macroporous architectures. Research on analogous chloroalkyl-functionalized silanes, such as (3-chloropropyl)-trimethoxysilane, has demonstrated the successful synthesis of porous hybrid monolithic columns for chromatography via the sol-gel process. nih.gov In these systems, the organosilane is crucial for creating a homogeneous porous morphology that is essential for the material's performance. nih.gov Similarly, (p-chloromethyl)phenyltrimethoxysilane has been used in sol-gel methods to create surfaces with controlled concentrations of initiator groups for subsequent polymerizations. nih.gov These examples highlight how the inclusion of a chloromethyl-functional silane can be a powerful tool to design porous organic-inorganic hybrid materials with tailored structural properties for specific applications. nih.govresearchgate.net
Surface Engineering and Functionalization Strategies
The dual reactivity of this compound makes it an exemplary reagent for surface engineering, enabling the precise modification of material interfaces to achieve desired chemical and physical properties.
Covalent Grafting for Surface Property Modification
Covalent grafting is a primary strategy for robustly altering the surface properties of a substrate, and this compound is well-suited for this purpose. The process involves the reaction of the methoxysilane (B1618054) group with hydroxyl (-OH) groups present on the surface of a wide range of inorganic materials, including silica, glass, and various metal oxides. This reaction, a condensation, forms a stable, covalent silicon-oxygen-substrate (Si-O-Substrate) bond.
The result of this grafting process is the immobilization of dimethyl(chloromethyl)silyl groups onto the substrate. This fundamentally transforms the surface chemistry. A typically hydrophilic, hydroxylated surface is rendered more hydrophobic and, more importantly, is endowed with reactive chloromethyl groups. This new functionality opens the door to a vast range of secondary surface reactions. For example, studies on similar chloro-functional silanes like (3-chloropropyl)trimethoxysilane have shown effective grafting onto nanomaterials such as halloysite (B83129) nanotubes, creating a chemically active surface that can interact with hydrophobic polymers. mdpi.com This surface-bound chloromethyl group is an electrophilic site, readily available for nucleophilic substitution reactions, allowing for the subsequent attachment of a wide variety of molecules to tailor the surface for specific applications.
Role as Silane Coupling Agents for Enhanced Interfacial Adhesion
This compound functions effectively as a silane coupling agent, a molecule that creates a durable bridge between two dissimilar materials, typically an inorganic filler and an organic polymer matrix. hengdasilane.com This role is critical in the formulation of high-performance composite materials.
The mechanism of action involves a two-part process:
Reaction with the Inorganic Phase: The methoxy group on the silane hydrolyzes in the presence of trace water to form a reactive silanol (B1196071) (Si-OH) group. This silanol then condenses with the hydroxyl groups on the surface of an inorganic filler (e.g., silica, glass fibers) to form strong, covalent Si-O-filler bonds.
Reaction with the Organic Phase: The chloromethyl group, now oriented away from the filler surface and towards the organic polymer matrix, provides a reactive handle. This electrophilic group can form covalent bonds with nucleophilic functionalities within the polymer resin, such as amines or hydroxyls, either during the curing process or through pre-reaction with the polymer.
This molecular bridge at the interface is crucial for transferring stress from the flexible polymer matrix to the rigid filler, significantly enhancing the mechanical properties of the composite, such as its strength, modulus, and durability. nih.govmdpi.com In applications like dental composites, silane coupling agents are indispensable for ensuring a strong and water-resistant bond between the silica-based fillers and the methacrylate (B99206) resin matrix, preventing mechanical failure and degradation in the wet oral environment. nih.govrug.nlucl.ac.uk
Design and Assembly of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate. This compound is a suitable candidate for forming SAMs on hydroxylated surfaces. Unlike trifunctional alkoxysilanes, which can polymerize in three dimensions leading to thicker, often less-ordered layers, the monofunctional nature of the methoxy group in this compound promotes the formation of a true monolayer.
During assembly, the methoxysilane head group reacts with the surface hydroxyls to anchor the molecule. The molecules then arrange themselves, driven by intermolecular forces, into a densely packed layer. The two methyl groups on the silicon atom play a significant role in determining the packing density and orientation of the molecules within the monolayer. The resulting SAM presents a surface terminated by chloromethyl groups. This creates a well-defined, reactive two-dimensional surface. Such a surface can be used as a platform for further chemical modifications, for example, by reacting the chloro groups with nucleophiles to attach specific proteins, DNA, or other functional molecules in a controlled and oriented fashion. This approach allows for the precise design of surface properties at the molecular level. cmu.eduresearchgate.net
Directed Functionalization of Diverse Substrate Surfaces
The true power of grafting this compound onto a surface lies in the versatility of the chloromethyl group for subsequent, directed chemical transformations. Once the silane is anchored, the surface is effectively a solid-phase substrate bearing a reactive electrophile. This allows for the precise introduction of a vast array of other functional groups through well-understood nucleophilic substitution reactions.
This two-step functionalization strategy offers exceptional control over the final surface chemistry. For example:
Amine Functionalization: Reaction with ammonia (B1221849) or primary/secondary amines converts the chloromethyl group to an amino group, which can alter surface charge or serve as a site for further peptide coupling.
Quaternary Ammonium (B1175870) Salt Formation: As demonstrated in the preparation of advanced separation materials, reacting the grafted chloromethyl group with a tertiary amine (e.g., trioctylamine) yields a surface with covalently bound quaternary ammonium salts. mdpi.com This creates a strong anion-exchange surface useful in chromatography and ion separation. nih.govmdpi.com
Azide (B81097) Functionalization: Reacting the surface with sodium azide introduces an azide (-N₃) group. This is a particularly powerful transformation, as the azide-functionalized surface can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the highly efficient and specific attachment of alkyne-modified molecules. drexel.edu
This ability to direct the functionalization of surfaces makes this compound a key intermediate for creating bespoke materials for applications ranging from specialized chromatography media to advanced biosensors.
Emerging Applications in Functional Materials
The unique reactivity of this compound continues to drive innovation in the development of advanced functional materials. mdpi.com
One of the most significant emerging applications is in the field of surface-initiated polymerization. The chloromethyl group is an excellent initiator for certain types of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP). researchgate.net By first grafting this compound onto a substrate (e.g., silicon wafer, nanoparticle), a high density of initiator sites is created. From these sites, polymer chains can be "grown" in a controlled manner, forming a dense layer of end-tethered chains known as a "polymer brush." cmu.eduutexas.educas.cn This technique allows for precise control over the thickness, density, and composition of the grafted polymer layer, enabling the creation of surfaces with tailored properties such as lubricity, biocompatibility, or stimuli-responsiveness for use in medical implants, biosensors, and microfluidic devices. nih.govcas.cnresearchgate.net
Another key area is the synthesis of novel functional silicones and block copolymers. Chloroalkyl-functional silicones can serve as macro-initiators for polymerization, leading to the formation of complex architectures like AB block copolymers where one block is polydimethylsiloxane (B3030410) and the other is a different polymer grown from the chloro-functional end. gelest.com These materials combine the properties of silicones (e.g., thermal stability, low surface energy) with the properties of other polymers, opening up applications in areas like thermoplastic elastomers, surfactants, and advanced coatings.
Furthermore, the conversion of the chloromethyl group to a quaternary ammonium salt is being heavily explored for creating antimicrobial surfaces. nih.gov By grafting the silane and subsequently quaternizing it, a permanent, non-leaching antibacterial surface can be created on medical devices, textiles, and other materials to prevent biofilm formation and reduce infections. nih.gov This approach is a promising strategy in the fight against antibiotic resistance. taylorfrancis.commdpi.comresearchgate.net
Integration in Advanced Coatings and Sealants
The performance and longevity of coatings and sealants are critically dependent on their adhesion to the underlying substrate. This compound serves as a potent adhesion promoter, significantly enhancing the bond between organic resins and inorganic surfaces such as glass, metals, and ceramics.
The mechanism of action involves a two-fold reaction. First, the methoxy group on the silicon atom undergoes hydrolysis in the presence of moisture to form a reactive silanol group (-Si-OH). This silanol group can then condense with hydroxyl groups present on the surface of inorganic substrates, forming stable, covalent siloxane bonds (Si-O-Substrate). This creates a robust link between the silane and the substrate.
Simultaneously, the chloromethyl group (–CH₂Cl) at the other end of the molecule is available to react with the polymer matrix of the coating or sealant. This group is highly reactive towards nucleophiles, such as amines or alcohols, which are often present in polymer systems like epoxies, urethanes, and silicones. This reaction forms a covalent bond between the silane and the organic resin. By effectively coupling the inorganic substrate to the organic polymer, this compound dramatically improves the adhesion, durability, and water resistance of the final product.
This compound can be applied as a primer directly onto the substrate surface or incorporated as an additive into the bulk formulation of the adhesive or sealant. In a notable case study, the treatment of glass surfaces with this compound was shown to significantly improve the adhesion strength of epoxy-based adhesives due to the formation of these strong interfacial bonds.
Interactive Table: Applications in Coatings and Sealants
| Application Area | Substrate Examples | Polymer System Examples | Key Benefit |
| Protective Coatings | Metals, Glass, Ceramics | Epoxy, Urethane, Acrylics | Enhanced durability and corrosion resistance |
| Construction Sealants | Concrete, Aluminum | Silicone, Polysulfide | Improved bonding and weatherproofing |
| Automotive Adhesives | Plastics, Composites | Polyurethanes, Epoxies | Increased structural integrity and longevity |
| Marine Finishes | Fiberglass, Metal Hulls | Epoxy, Anti-fouling paints | Superior water and salt spray resistance |
Bioconjugation and Biomaterial Surface Functionalization
The ability to control the interface between a synthetic material and a biological environment is crucial for the development of advanced medical devices, biosensors, and tissue engineering scaffolds. Surface functionalization with bioactive molecules can promote desired cellular responses and prevent adverse reactions. This compound is a key reagent in this field, enabling the covalent attachment (bioconjugation) of biomolecules to the surfaces of biomaterials.
The process begins with the modification of the biomaterial surface. Many biomaterials, such as silica, titanium alloys, and certain polymers, possess surface hydroxyl groups or can be treated to generate them. These surfaces can be reacted with this compound. The methoxysilane portion of the molecule covalently bonds to the material's surface, creating a new surface that is decorated with reactive chloromethyl groups.
This "activated" surface is then ready for bioconjugation. Biomolecules such as proteins, enzymes, and peptides contain nucleophilic functional groups, most commonly the amine groups (-NH₂) found in lysine (B10760008) residues and at the N-terminus. These amine groups can react with the surface-bound chloromethyl groups in a nucleophilic substitution reaction, forming a stable covalent bond and effectively immobilizing the biomolecule on the surface.
A significant area of research involves the immobilization of enzymes onto solid supports. For instance, mesoporous silica can be functionalized to introduce chloromethyl groups on its surface. These functionalized particles can then be used to covalently bind enzymes. In one study, mesoporous silica foams containing chloromethyl functional groups were synthesized and investigated for enzyme immobilization. chalmers.se This covalent attachment can enhance the stability of the enzymes and allow for their reuse in biocatalytic processes, such as in the development of biosensors or for the synthesis of valuable chemicals. chalmers.se For example, a biosensor for D-amino acids was developed by immobilizing D-amino acid oxidase onto amine-modified silica gel. nih.gov
Interactive Table: Biomaterial Functionalization and Bioconjugation
| Biomaterial Substrate | Functionalization Step | Biomolecule for Conjugation | Potential Application |
| Silica Nanoparticles | Surface treatment with this compound | Enzymes (e.g., Dehydrogenases) | Biocatalysis, CO₂ conversion |
| Titanium Implants | Plasma treatment followed by silanization | Peptides (e.g., RGD) | Enhanced cell adhesion and tissue integration |
| Glass Slides | Cleaning and reaction with this compound | DNA/Oligonucleotides | Microarrays for diagnostics |
| Polymer Scaffolds | Surface activation and grafting | Growth Factors | Tissue engineering and regenerative medicine |
Analytical and Spectroscopic Characterization Methodologies in Organosilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organosilane compounds in both solution and solid states. researchgate.netslideshare.net It provides unparalleled detail regarding the connectivity and environment of atoms within a molecule. slideshare.netrsc.org
The elucidation of the molecular architecture of organosilanes is routinely achieved through the combined application of ¹H, ¹³C, and ²⁹Si NMR spectroscopy. nih.govumich.edu Each nucleus provides a unique and complementary piece of the structural puzzle.
¹H NMR: Proton NMR is fundamental in identifying the types and connectivity of hydrogen-containing groups within the molecule. For a compound like Chloromethyl(dimethyl)methoxysilane, ¹H NMR would provide distinct signals for the methyl (CH₃) protons attached to the silicon atom and the chloromethyl (CH₂Cl) protons. The chemical shifts and coupling patterns of these signals are indicative of their electronic environment. slideshare.net
¹³C NMR: Carbon-13 NMR is employed to map the carbon skeleton of the molecule. umich.eduresearchgate.net It distinguishes between the carbon atoms of the dimethylsilyl and chloromethyl groups, providing further confirmation of the compound's structure. The chemical shifts in ¹³C NMR are highly sensitive to the nature of the substituents attached to the carbon atoms. umich.edu
²⁹Si NMR: As the central atom in organosilanes, the silicon-29 (B1244352) nucleus offers direct insight into the silicon environment. researchgate.netresearchgate.netmdpi.com The chemical shift of the ²⁹Si signal is influenced by the nature of the four groups attached to the silicon atom. In this compound, the ²⁹Si NMR spectrum would exhibit a characteristic resonance that confirms the presence of the methoxy (B1213986), chloromethyl, and two methyl groups bonded to the silicon. rsc.org The chemical shift values are sensitive to changes in the Si-Cl bond length and the solvent used. rsc.org
A representative table of expected NMR data for this compound is provided below.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Si-CH ₃ | ~0.4 |
| Cl-CH ₂-Si | ~2.8 | |
| O-CH ₃ | ~3.5 | |
| ¹³C | Si-C H₃ | ~-2 |
| Cl-C H₂-Si | ~28 | |
| O-C H₃ | ~50 | |
| ²⁹Si | (CH ₃)₂(CH ₂Cl)Si(OCH ₃) | Specific to environment |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
For organosilane-based polymers and networked materials, solid-state NMR (ssNMR) is an indispensable tool for characterizing their architecture. iastate.edu High-resolution techniques like magic-angle spinning (MAS) are used to overcome the line broadening effects seen in solid samples. uni-muenchen.dedtic.mil
²⁹Si CP/MAS NMR: Cross-polarization magic-angle spinning (CP/MAS) ²⁹Si NMR is particularly powerful for studying the degree of condensation and the different siloxane environments (e.g., T and D units) in silicone polymers. nih.gov It can differentiate between silicon atoms with varying numbers of siloxane bridges, providing a detailed picture of the polymer network. researchgate.netiastate.edu For instance, in materials derived from the hydrolysis and condensation of this compound, ²⁹Si ssNMR could identify the formation of Si-O-Si linkages and characterize the resulting polysiloxane structure.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. youtube.commdpi.com These techniques probe the vibrational modes of chemical bonds.
For this compound, FTIR and Raman spectroscopy would reveal characteristic absorption or scattering bands corresponding to:
Si-C stretching: Vibrations of the silicon-carbon bonds in the dimethyl and chloromethyl groups.
C-H stretching and bending: Vibrations associated with the methyl and methylene (B1212753) groups.
Si-O stretching: The vibration of the silicon-oxygen bond of the methoxy group.
C-Cl stretching: The vibration of the carbon-chlorine bond in the chloromethyl group.
Si-Cl stretching: In the parent chlorosilane, a band around 470 cm⁻¹ would be indicative of the Si-Cl stretching vibration. sciepub.com
The presence and position of these bands provide a molecular fingerprint, confirming the identity and purity of the compound. sciepub.comnih.govresearchgate.net In studies of surface modifications or polymerization reactions, the appearance or disappearance of specific bands, such as the Si-OH band during hydrolysis or the C=C band in vinyl-containing silanes, can be monitored to follow the reaction progress. sciepub.com
| Functional Group | Typical Wavenumber Range (cm⁻¹) |
| C-H stretch (in CH₃ and CH₂) | 2850 - 3000 |
| Si-O-C stretch | 1080 - 1100 |
| Si-CH₃ rock | ~800 |
| C-Cl stretch | 650 - 850 |
| Si-Cl stretch | 450 - 600 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. psu.edupnnl.govresearchgate.net This makes it exceptionally valuable for analyzing surface-modified materials and thin films derived from organosilanes. researchgate.netbohrium.commdpi.comwiley.comstrath.ac.uk
When analyzing a surface treated with this compound, XPS can:
Confirm the presence of silicon, carbon, oxygen, and chlorine on the surface. researchgate.netbohrium.com
Determine the atomic concentrations of these elements. researchgate.net
Provide information on the chemical bonding states. High-resolution scans of the Si 2p, C 1s, O 1s, and Cl 2p regions can distinguish between different chemical environments. For example, the Si 2p spectrum can differentiate between silicon in the silane (B1218182) and silicon in a silicon dioxide substrate. wiley.com Similarly, the C 1s spectrum can resolve the carbons of the methyl, methoxy, and chloromethyl groups.
This technique is crucial for understanding the mechanisms of surface functionalization and the structure of self-assembled monolayers. bohrium.commdpi.comnih.gov
| Element | Core Level | Typical Binding Energy Range (eV) | Information Provided |
| Silicon | Si 2p | 99 - 104 | Presence of silane, formation of siloxane bonds (Si-O-Si) or bonding to a substrate (e.g., Si-O-substrate). wiley.com |
| Carbon | C 1s | 284 - 288 | Distinguishes between aliphatic carbon (C-C, C-H), carbon bonded to silicon (C-Si), carbon bonded to oxygen (C-O), and carbon bonded to chlorine (C-Cl). |
| Oxygen | O 1s | 531 - 534 | Identifies oxygen in the methoxy group (Si-O-C) and potentially in surface hydroxyls (Si-OH) or siloxane bridges (Si-O-Si). |
| Chlorine | Cl 2p | 198 - 202 | Confirms the presence of the chloromethyl group. |
Thermogravimetric Analysis (TGA) for Thermal Stability and Functional Group Quantification
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This technique is widely used to assess the thermal stability of organosilanes and materials derived from them. nih.govresearchgate.net It can also be used to quantify the amount of organic functional groups grafted onto a surface. nih.gov
For a material functionalized with this compound, a TGA experiment would show:
Decomposition Temperature: The temperature at which the organic moieties (chloromethyl, dimethyl, methoxy groups) begin to degrade and volatilize, resulting in a weight loss. tainstruments.com This provides a measure of the material's thermal stability.
Residual Mass: The mass remaining at the end of the analysis, which typically corresponds to the inorganic silica (B1680970) component. The magnitude of the weight loss can be correlated with the initial loading of the organosilane on a substrate. nih.gov
TGA curves for silanized materials often show distinct weight loss steps corresponding to the decomposition of the organic functional groups. researchgate.netresearchgate.net
Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Characterization
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and nanostructure of materials modified with organosilanes. oup.comyoutube.com
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. numberanalytics.comthermofisher.com It is used to examine the surface morphology of substrates before and after modification with organosilanes, revealing changes in surface roughness or the formation of aggregated silane layers. nih.govresearchgate.net SEM can be coupled with Energy-Dispersive X-ray Spectroscopy (EDS) to provide elemental mapping of the surface, confirming the distribution of silicon from the silane treatment. mdpi.com
Transmission Electron Microscopy (TEM): TEM offers even higher resolution and is used to investigate the internal structure of materials, such as the pore structure of mesoporous materials functionalized with organosilanes. nih.govresearchgate.netnih.gov For core-shell nanoparticles with an organosilane shell, TEM can be used to visualize the thickness and uniformity of the coating. researchgate.net It can also be used to observe the dispersion of silane-modified nanoparticles within a polymer matrix. researchgate.net
These microscopy techniques provide direct visual evidence of the physical changes that occur when a surface or material is treated with an organosilane like this compound. nih.gov
Atomic Force Microscopy (AFM) for Surface Topography and Roughness Analysis
Atomic Force Microscopy (AFM) is a powerful analytical tool used to generate high-resolution, three-dimensional images of a material's surface. azooptics.com Operating with a sharp probe tip, with a width often less than 10 nanometers, attached to a flexible cantilever, the AFM system detects atomic forces (attraction and repulsion) between the tip and the sample surface. nanoscientific.org By scanning the probe across the material, the system precisely maps the surface's topography, revealing features and quantifying surface roughness with nanoscale precision. nanoscientific.orgoamjms.eu This technique is particularly valuable in organosilane research as it allows for the direct visualization of self-assembled monolayers, thin films, and surface modifications on substrates like silicon wafers or ceramics. oamjms.euwiley.com
In the context of research involving compounds like this compound, AFM can be used to analyze the uniformity and quality of silane layers. For instance, after a deposition process, AFM imaging can confirm the formation of a flat layer and identify the presence of any islands or aggregates. wiley.com The quantitative data derived from these images, such as the average roughness (Ra), provides a metric to compare the surface before and after modification. Studies on similar organosilanes, such as aminosilanes on silicon wafers, have shown that the number of reactive alkoxy groups on the silane molecule can influence the resulting surface morphology, with monofunctional silanes like this compound potentially forming more ordered layers compared to trifunctional silanes which may be more prone to polymerization. wiley.com
The table below illustrates typical data obtained from AFM analysis, comparing the surface roughness of an unmodified silicon wafer to one coated with an organosilane.
| Sample | Surface Treatment | Average Roughness (Ra) (nm) | Observations |
| 1 | Uncoated Silicon Wafer | 0.09 | Smooth surface without islands. wiley.com |
| 2 | Silicon Wafer + Organosilane Coating | 0.12 | Uniform surface with a small number of islands observed. wiley.com |
This table is illustrative, based on data for aminosilane (B1250345) coatings, to demonstrate the type of information AFM provides in organosilane research.
Small-Angle X-ray Scattering (SAXS) for Mesoporous Structure and Pore Evolution
Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique essential for characterizing nanoscale structures and their distribution in materials. rsc.org It provides statistically significant information about features ranging from 1 to 100 nanometers, such as pores, particles, and other density fluctuations within a sample. researchgate.net The technique works by measuring the elastic scattering of X-rays at very small angles as they pass through a material. The resulting scattering pattern is directly related to the size, shape, and arrangement of these nanoscale features. rsc.org
In organosilane research, SAXS is indispensable for studying the structure of mesoporous materials, such as mesoporous silica nanoparticles (MSNs), which are often synthesized using organosilanes as precursors or structure-directing agents. nih.gov The analysis of SAXS data can reveal critical parameters about the porous network, including the average pore size, pore-to-pore distance, and the ordering of the pore structure (e.g., hexagonal, cubic). researchgate.net Furthermore, time-resolved in situ SAXS studies allow researchers to monitor the formation and evolution of these mesoporous structures during synthesis, providing deep insights into the growth kinetics and mechanisms. nih.gov For example, SAXS has been used to track the conversion of tetraethyl orthosilicate (B98303) (TEOS) into silica and to understand how reaction conditions influence the final particle size and structure. nih.gov This kind of analysis is crucial for designing and fabricating functional materials with precisely controlled morphologies for applications in catalysis, separation, and drug delivery. researchgate.netnih.gov
The following table presents representative data that can be extracted from SAXS analysis when studying the formation of mesoporous silica nanoparticles.
| Parameter | Description | Typical Value/Observation |
| Pore-to-Pore Distance (d) | The center-to-center distance between adjacent pores. | Can be calculated from the position of the primary scattering peak. |
| Pore Size Distribution | The statistical distribution of pore sizes within the material. | Determined by fitting the scattering data to a structural model. rsc.org |
| Growth Kinetics | The rate of particle or structure formation over time. | Monitored by tracking the scattering invariant as a function of reaction time. nih.gov |
| Micelle Shape | The geometry of surfactant micelles used as templates. | Can change from ellipsoid to spherical upon interaction with the silica precursor. nih.gov |
This table is based on findings from research on mesoporous silica nanoparticles to illustrate the utility of SAXS.
Nitrogen Adsorption-Desorption Isotherms for Porosity and Surface Area Determination
Nitrogen adsorption-desorption analysis at 77 K is the most widely used method for determining the specific surface area and porosity of solid materials. uc.edu The technique involves measuring the amount of nitrogen gas that physically adsorbs onto a material's surface at different relative pressures (P/P₀). The resulting plot of adsorbed volume versus relative pressure is known as an adsorption-desorption isotherm. chemrxiv.org
The shape of the isotherm provides qualitative information about the material's pore structure. According to the IUPAC classification, a Type IV isotherm is characteristic of mesoporous materials (pores between 2 and 50 nm), which are often synthesized using organosilane precursors. mdpi.comrsc.org These isotherms typically feature a hysteresis loop, which is the gap between the adsorption and desorption branches. The shape of this loop (e.g., H1, H2, H3) gives clues about the geometry of the pores, such as whether they are cylindrical, ink-bottle shaped, or slit-like. mdpi.com
From a quantitative perspective, the Brunauer-Emmett-Teller (BET) method is applied to the low-pressure region of the isotherm to calculate the total specific surface area of the material. uc.edu Furthermore, models such as the Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch of the isotherm to calculate the pore volume and derive a pore size distribution. mdpi.com This information is vital in fields where organosilane-derived materials are used, as surface area and porosity directly impact properties like catalytic activity, adsorption capacity, and molecular transport. researchgate.net For example, the functionalization of silica gel with an organosilane can lead to a measurable decrease in surface area and pore volume as the functional groups occupy space on the surface and within the pores. mdpi.com
The data table below shows an example of how textural properties of a silica material change upon functionalization and subsequent interaction with an adsorbate, as determined by nitrogen adsorption-desorption analysis.
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) | Isotherm Type |
| Silica Gel (SG) | 406.09 | 0.70 | 5.22 | Type IV mdpi.com |
| Functionalized SG | 278.43 | 0.41 | 4.88 | Type IV mdpi.com |
| Functionalized SG after Pb²⁺ Adsorption | 21.05 | 0.38 | 4.80 | Type IV mdpi.com |
This table is illustrative, based on data for phosphine-functionalized silica gel, to demonstrate the type of information obtained from this technique.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Chloromethyl(dimethyl)methoxysilane in laboratory settings?
- Methodological Answer : Synthesis of chloromethyl-containing silanes typically involves nucleophilic substitution or condensation reactions. For example, analogous silanes like Chloro(chloromethyl)dimethylsilane (CMDMCS) are synthesized via controlled reactions of chloromethyl precursors with chlorosilanes in anhydrous solvents (e.g., hexane) under inert atmospheres . For this compound, replace the chloro group with methoxy by reacting chloromethyl(dimethyl)chlorosilane with methanol in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Optimize stoichiometry and reaction time to minimize side reactions.
Q. How can researchers ensure purity and characterize this compound post-synthesis?
- Methodological Answer :
- Purification : Use fractional distillation under reduced pressure due to the compound’s sensitivity to moisture and heat. Monitor boiling points (analogous silanes: ~149°C for CMDMCS) .
- Characterization :
- NMR Spectroscopy : Analyze H and C NMR to confirm methoxy (-OCH) and chloromethyl (-CHCl) groups.
- Gas Chromatography (GC) : Employ GC with flame ionization detection (FID) to assess purity, referencing retention times of known standards .
- FT-IR : Identify Si-O (1050–1100 cm) and C-Cl (550–750 cm) stretches .
Q. What are the critical safety protocols for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C in a dry, ventilated area. Avoid contact with metals, moisture, and ignition sources .
- Handling : Use inert gas purging during transfers. Equip labs with spark-proof tools, grounded containers, and fume hoods. Wear PPE (nitrile gloves, goggles, flame-resistant lab coats) .
- Decomposition : Hydrolysis releases HCl; neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does this compound react with nucleophiles, and what are the implications for functionalization?
- Methodological Answer : The chloromethyl group (-CHCl) is highly reactive toward nucleophiles (e.g., amines, alkoxides). For example:
- Amination : React with primary amines (e.g., ethylamine) in THF to yield dimethylmethoxysilyl-alkylamines. Monitor reaction progress via H NMR for disappearance of -CHCl signals.
- Etherification : Substitute Cl with alkoxy groups using sodium alkoxides. Optimize solvent polarity (e.g., DMF vs. toluene) to control reaction rates .
Q. What thermal stability challenges arise when using this compound in high-temperature applications?
- Methodological Answer : Thermal degradation studies of analogous silanes (e.g., dichloromethylsilanes) show decomposition above 150°C, releasing chlorinated hydrocarbons and siloxanes . For this compound:
- Conduct thermogravimetric analysis (TGA) under nitrogen to identify decomposition thresholds.
- Stabilize by adding radical inhibitors (e.g., BHT) or using low-temperature processing (<100°C) in polymer synthesis .
Q. How can researchers analyze decomposition byproducts of this compound under hydrolytic conditions?
- Methodological Answer : Hydrolysis in aqueous media produces HCl and silanols.
- GC-MS : Identify volatile byproducts (e.g., methanol, chloromethane) after derivatization.
- Ion Chromatography : Quantify chloride ions to assess hydrolysis efficiency.
- Si NMR : Track silanol condensation into siloxanes, which affects material properties in coatings .
Key Considerations for Experimental Design
- Moisture Sensitivity : Use Schlenk lines or gloveboxes for air-sensitive reactions .
- Regulatory Compliance : Ensure waste disposal adheres to EPA guidelines for chlorinated silanes (e.g., RCRA hazardous waste codes) .
- Contradictions in Literature : Testing for chlorinated ethers may require specialized labs due to limited commercial analytical support .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
